Furo[2,3-h]quinolin-2(1H)-one
CAS No.: 362518-99-8
Cat. No.: VC15985366
Molecular Formula: C11H7NO2
Molecular Weight: 185.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 362518-99-8 |
|---|---|
| Molecular Formula | C11H7NO2 |
| Molecular Weight | 185.18 g/mol |
| IUPAC Name | 1H-furo[2,3-h]quinolin-2-one |
| Standard InChI | InChI=1S/C11H7NO2/c13-10-4-2-7-1-3-9-8(5-6-14-9)11(7)12-10/h1-6H,(H,12,13) |
| Standard InChI Key | BAXNYJHQOLNLFI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CO2)C3=C1C=CC(=O)N3 |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
Furo[2,3-h]quinolin-2(1H)-one (CAS No. 362518-99-8) is defined by a quinoline backbone fused with a furan ring at positions 2 and 3 of the quinoline system. The IUPAC name, 1H-furo[2,3-h]quinolin-2-one, reflects this arrangement, where the oxygen atom of the furan ring contributes to the compound’s electronic characteristics. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₇NO₂ |
| Molecular Weight | 185.18 g/mol |
| Canonical SMILES | C1=CC2=C(C=CO2)C3=C1C=CC(=O)N3 |
| Standard InChIKey | BAXNYJHQOLNLFI-UHFFFAOYSA-N |
The planar structure of the fused rings facilitates π-π stacking interactions with biological targets, while the lactam group at position 2 introduces hydrogen-bonding capabilities.
Spectroscopic and Computational Data
Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, attributed to the electron-withdrawing lactam group and electron-donating furan oxygen. Nuclear magnetic resonance (NMR) spectra reveal distinct shifts for the furan protons (δ 6.8–7.2 ppm) and quinoline protons (δ 7.5–8.3 ppm), consistent with deshielding effects from aromatic conjugation.
Synthesis and Derivative Development
Core Synthesis Strategies
The synthesis of furo[2,3-h]quinolin-2(1H)-one derivatives typically involves multi-step routes starting from quinoline precursors. A representative pathway includes:
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Allylation: Reaction of quinolin-6-ol with allyl bromides under basic conditions to form allyl aryl ether intermediates .
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Claisen Rearrangement: Thermal rearrangement of allyl ethers to γ,δ-unsaturated ketones, often accelerated by microwave irradiation .
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Acid-Catalyzed Cyclization: Intramolecular cyclization using concentrated sulfuric acid to yield the fused furoquinoline core .
For example, 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (HOFQ) was synthesized via this approach, achieving a 62% yield after purification .
Structural Modifications
Derivatization at position 4 of the furoquinoline core significantly modulates biological activity:
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4-Hydroxymethyl derivatives (e.g., HOFQ): Enhanced solubility and DNA-binding affinity .
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4-Methoxymethyl analogues (e.g., MOFQ): Increased metabolic stability but reduced photodynamic activity .
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1,4,8-Trimethyl derivatives: Lower genotoxicity while retaining topoisomerase II inhibition .
Biological Activities and Mechanisms
Antiproliferative Effects
Furo[2,3-h]quinolin-2(1H)-one derivatives exhibit potent antiproliferative activity against mammalian cell lines. HOFQ, for instance, demonstrated a 50% inhibitory concentration (IC₅₀) of 1.8 μM in HeLa cells under UVA irradiation, surpassing 8-methoxypsoralen (8-MOP, IC₅₀ = 5.2 μM) . Mechanistically, these compounds inhibit topoisomerase II by stabilizing DNA cleavage complexes, leading to G2/M cell cycle arrest .
Photobinding to Nucleic Acids
Unlike classical furocoumarins, which form covalent cross-links with pyrimidine bases, furoquinolinones exhibit sequence-specific photobinding to guanine-rich regions. Footprinting assays revealed preferential binding to 5'-GGG-3' sequences in duplex DNA, with minimal inter-strand cross-link formation . This selectivity reduces mutagenic risks compared to psoralens .
Reactive Oxygen Species (ROS) Generation
Upon UVA activation, 1,4,8-trimethylfuro[2,3-h]quinolin-2(1H)-one generates singlet oxygen () and superoxide radicals (), as quantified by electron paramagnetic resonance (EPR) spectroscopy . ROS production correlates with protein synthesis inhibition, evidenced by 75% reduction in -methionine incorporation in keratinocytes at 10 μM .
| Parameter | HOFQ | 8-MOP |
|---|---|---|
| IC₅₀ (HeLa cells) | 1.8 μM | 5.2 μM |
| DNA Cross-Link Formation | <5% | 85% |
| ROS Quantum Yield | 0.32 | 0.18 |
Future Directions and Challenges
While furo[2,3-h]quinolin-2(1H)-one derivatives show therapeutic promise, key challenges remain:
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Oral Bioavailability: Low aqueous solubility (LogP = 2.9) limits systemic absorption.
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Metabolic Stability: Hepatic glucuronidation of 4-hydroxymethyl groups reduces plasma half-life .
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Target Specificity: Off-target effects on RNA-protein adducts require further characterization .
Ongoing research focuses on nanoparticle encapsulation and prodrug strategies to address these limitations.
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